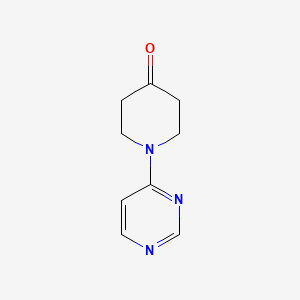![molecular formula C6H16N2O B8647807 [2-(tert-butoxy)ethyl]hydrazine](/img/structure/B8647807.png)
[2-(tert-butoxy)ethyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(tert-butoxy)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a tert-butoxyethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-butoxy)ethyl]hydrazine typically involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-tert-butoxyethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(tert-butoxy)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield tert-butoxyethyl oxides, while reduction reactions may produce simpler hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
[2-(tert-butoxy)ethyl]hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of [2-(tert-butoxy)ethyl]hydrazine involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved in its action include nucleophilic attack on carbonyl groups and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylhydrazine: Similar in structure but lacks the ethoxy group.
Ethylhydrazine: Contains an ethyl group instead of a tert-butoxy group.
tert-Butoxyethylamine: Similar but contains an amine group instead of a hydrazine group.
Uniqueness
Its structure allows for specific interactions that are not possible with simpler hydrazine derivatives .
Eigenschaften
Molekularformel |
C6H16N2O |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]ethylhydrazine |
InChI |
InChI=1S/C6H16N2O/c1-6(2,3)9-5-4-8-7/h8H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
ZVBWMJSGZRDBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCNN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(1,3-Dioxolan-2-yl)pyridin-2-yl]methanol](/img/structure/B8647753.png)
![7-bromo-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B8647759.png)



![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8647784.png)


![N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine](/img/structure/B8647809.png)


